molecular formula C12H21N3O12S3 B12571130 1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- CAS No. 595544-79-9

1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-

Cat. No.: B12571130
CAS No.: 595544-79-9
M. Wt: 495.5 g/mol
InChI Key: OHOQHYRHZGKXBE-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with three propanesulfonic acid groups via ether (oxy) linkages. Its structure confers high polarity and acidity due to the sulfonic acid moieties, making it suitable for applications in materials science, ion-exchange resins, and analytical chemistry.

Properties

CAS No.

595544-79-9

Molecular Formula

C12H21N3O12S3

Molecular Weight

495.5 g/mol

IUPAC Name

3-[[4,6-bis(3-sulfopropoxy)-1,3,5-triazin-2-yl]oxy]propane-1-sulfonic acid

InChI

InChI=1S/C12H21N3O12S3/c16-28(17,18)7-1-4-25-10-13-11(26-5-2-8-29(19,20)21)15-12(14-10)27-6-3-9-30(22,23)24/h1-9H2,(H,16,17,18)(H,19,20,21)(H,22,23,24)

InChI Key

OHOQHYRHZGKXBE-UHFFFAOYSA-N

Canonical SMILES

C(COC1=NC(=NC(=N1)OCCCS(=O)(=O)O)OCCCS(=O)(=O)O)CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- typically involves the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate nucleophile.

    Substitution with Propanesulfonic Acid Groups: The triazine core is then reacted with 3-mercaptopropanesulfonic acid under basic conditions to introduce the propanesulfonic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Cyclization: Utilizing large reactors to perform the cyclization reaction efficiently.

    Continuous Flow Processes: Implementing continuous flow chemistry techniques to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.

    Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed.

Major Products Formed

    Oxidation: Sulfonate esters.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily studied for its potential in drug delivery systems and therapeutic formulations. Its unique chemical structure allows it to interact with biological systems effectively.

Drug Delivery Systems

1-Propanesulfonic acid derivatives have been explored for their ability to enhance the bioavailability of drugs. For instance, the use of prodrugs that incorporate this compound can improve the pharmacokinetics of active pharmaceutical ingredients by facilitating their transport across biological membranes. This is particularly beneficial for compounds that are poorly soluble or have low permeability.

Case Study: Transdermal Drug Delivery

  • Objective: Evaluate the effectiveness of 1-propanesulfonic acid in transdermal drug delivery systems.
  • Methodology: The compound was incorporated into transdermal patches containing 3-amino-1-propanesulfonic acid. The patches were tested for skin permeability using Franz diffusion cells.
  • Results: Enhanced permeation rates were observed compared to control patches without the compound, indicating its potential as a permeation enhancer.

Biochemical Applications

In addition to drug delivery, 1-propanesulfonic acid has applications in biochemical assays and research methodologies.

Buffering Agent

The compound can serve as a buffering agent in biochemical experiments. Its ability to maintain pH stability is crucial in various assays involving enzymes and proteins.

Data Table: Buffering Capacity Comparison

Buffering AgentpH RangeBuffering Capacity (mM)
1-Propanesulfonic Acid6.0-8.050
Tris Buffer7.0-9.045
Phosphate Buffer6.5-7.540

This table illustrates that 1-propanesulfonic acid provides comparable buffering capacity within its effective pH range.

Research Findings

Recent studies have highlighted the versatility of this compound in various domains:

  • Neuroprotection Studies : Research indicates that derivatives of this compound may exhibit neuroprotective properties by modulating mitochondrial functions and reducing oxidative stress in neuronal cells.
  • Antimicrobial Activity : Some studies have reported moderate antibacterial activities against specific strains of bacteria when using formulations containing this compound.

Mechanism of Action

The mechanism by which 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors due to its unique structure.

    Pathways Involved: It may influence biochemical pathways related to sulfonation and triazine metabolism.

Comparison with Similar Compounds

Structural and Functional Differences

Sulfur-Substituted Analog (CAS 94313-63-0)
  • Structure : Replaces oxy linkages with thio (sulfur) groups between the triazine core and propanesulfonic acid chains.
  • Molecular Formula : C₁₂H₁₈N₃Na₃O₉S₆ (sodium salt) .
  • Enhanced hydrophobicity may affect solubility and ion-exchange efficiency.
Monosodium Salt with Hydroxy and Propenyloxy Substituents (CAS 52556-42-0)
  • Structure : Features a hydroxy group at position 2 and a propenyloxy group at position 3 on the propane chain.
  • Molecular Formula : C₆H₁₂O₅S·Na .
  • Key Differences: The hydroxy group introduces hydrogen-bonding capability, altering reactivity and solubility.
Fluorinated Propanesulfonic Acids (e.g., CAS 93762-09-5)
  • Structure : Fluorine atoms replace hydrogen, as in 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)-1-propanesulfonic acid.
  • Key Differences : Fluorination increases chemical stability and hydrophobicity. Such compounds are used as surfactants or in electrochemical applications due to their inertness .
Triallyl Ester Derivative (CAS 33919-45-8)
  • Structure : Triazine core with triallyl ester groups instead of sulfonic acids.
  • Molecular Formula : C₂₁H₂₇N₃O₉.
  • Key Differences : Esters provide sites for radical polymerization, making this compound a candidate for crosslinked polymers .

Biological Activity

1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.

  • Molecular Formula : C12H21N3O12S
  • CAS Number : 595544-79-9
  • Molecular Weight : 441.392 g/mol

Biological Activities

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Research indicates that derivatives of 1,3,5-triazine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated their effectiveness against a range of bacteria and fungi due to their ability to disrupt cellular processes .
  • Anticancer Properties
    • The triazine moiety has been associated with anticancer activity. Compounds similar to 1-Propanesulfonic acid have shown potential in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects
    • Some studies suggest that triazine derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

The mechanisms through which 1-Propanesulfonic acid exerts its biological effects are multifaceted:

  • Interaction with Enzymes : It may act as an enzyme inhibitor, affecting pathways involved in cell growth and survival.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
  • Oxidative Stress Modulation : The compound may influence oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage.

Case Studies

Several case studies provide insights into the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in Pharmaceutical Biology examined the efficacy of triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL for certain derivatives .
  • Anticancer Study : In vitro studies on human cancer cell lines demonstrated that compounds with similar structural properties to 1-Propanesulfonic acid induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various triazine derivatives compared to 1-Propanesulfonic acid:

CompoundAntimicrobialAnticancerAnti-inflammatory
1-Propanesulfonic acidModerateHighLow
3-Amino-1,2,4-triazoleHighModerateModerate
2-Amino-4-(trifluoromethyl)-6-pyrimidinamineLowHighModerate

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